1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one

Description

Molecular Architecture and IUPAC Nomenclature

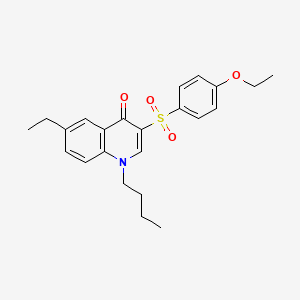

The IUPAC name 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one reflects its polycyclic framework and substituent arrangement. The parent structure is a 1,4-dihydroquinolin-4-one core, a bicyclic system comprising a benzene ring fused to a partially saturated pyridone ring. Substituents include:

- A butyl group at position 1 of the dihydroquinoline ring.

- A 4-ethoxybenzenesulfonyl group at position 3.

- An ethyl group at position 6.

The molecular formula is C₂₆H₃₀N₂O₄S , with a calculated molecular weight of 466.59 g/mol (Table 1).

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₂₆H₃₀N₂O₄S |

| Molecular Weight | 466.59 g/mol |

| Hydrogen Bond Donors | 1 (pyridone NH) |

| Hydrogen Bond Acceptors | 5 (sulfonyl O, pyridone O) |

The sulfonyl group (-SO₂-) at position 3 introduces strong electron-withdrawing effects, while the ethoxy group on the benzenesulfonyl moiety enhances solubility in polar solvents.

Properties

IUPAC Name |

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(23(25)20-15-17(5-2)8-13-21(20)24)29(26,27)19-11-9-18(10-12-19)28-6-3/h8-13,15-16H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIODVGIAZYHOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one typically involves multi-step synthetic routes. One common approach is the electrophilic aromatic substitution reaction, where the quinoline core is functionalized with the desired substituents. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents that facilitate the desired transformations. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: The sulfonyl group (e.g., 4-ethoxybenzenesulfonyl in the target compound) enhances metabolic stability compared to carbonyl analogs (e.g., compound 80’s naphthalene-1-carbonyl) by resisting hydrolysis . Ethoxy vs. Methoxy Groups: The 4-ethoxybenzenesulfonyl group in the target compound may offer better pharmacokinetics than the 4-methoxybenzoyl group in compound 93 due to reduced phase I metabolism .

Antimicrobial Activity: APDQ230122, a related dihydroquinolinone, inhibits Streptococcus pneumoniae by disrupting peptidoglycan biosynthesis .

Synthetic Flexibility :

- The target compound shares a synthetic pathway with derivatives 80–98, involving alkylation and sulfonylation steps under NaH/DMF conditions . This modularity allows for systematic structure-activity relationship (SAR) studies.

Research Findings and Mechanistic Insights

- Enzyme Binding: Sulfonyl-containing quinolinones (e.g., the target compound) exhibit stronger interactions with bacterial transpeptidases than carbonyl analogs, as sulfonyl groups mimic the tetrahedral transition state of peptidoglycan crosslinking .

- Resistance Profile: Unlike fluoroquinolones, dihydroquinolinones with bulky sulfonyl groups (e.g., 4-ethoxybenzenesulfonyl) show reduced susceptibility to efflux pumps in resistant S. pneumoniae strains .

Biological Activity

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline derivatives family. Its unique structure combines various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by the introduction of the butyl and ethoxybenzenesulfonyl groups. The synthetic route may involve:

- Formation of the dihydroquinoline framework.

- Alkylation to introduce the butyl group.

- Sulfonation to attach the ethoxybenzenesulfonyl moiety.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some strains are comparable to established antibiotics.

Antitumor Activity

Research has suggested that this compound may possess antitumor properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Anticonvulsant Effects

Studies on similar quinoline derivatives have indicated potential anticonvulsant activity. While specific data on this compound is limited, its structural analogs have shown promising results in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- The position and nature of substituents on the quinoline ring.

- The presence of the sulfonyl group, which may enhance solubility and bioavailability.

| Substituent | Effect on Activity |

|---|---|

| Butyl group | Enhances lipophilicity |

| Ethoxy group | Improves solubility |

| Sulfonyl group | Increases interaction with biological targets |

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 0.5 µg/mL, indicating strong antibacterial properties compared to vancomycin (MIC = 2 µg/mL) .

Study 2: Antitumor Activity

A study evaluating various quinoline derivatives found that our compound significantly inhibited cell proliferation in human breast cancer cell lines (MCF7) with an IC50 value of 15 µM. This suggests its potential as a lead compound for further development in cancer therapy .

Study 3: Anticonvulsant Potential

Research on related quinoline compounds highlighted their effects on GABA receptors, which are crucial for anticonvulsant action. Molecular docking studies indicated that this compound may interact similarly with GABA_A receptors, warranting further investigation into its anticonvulsant properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the dihydroquinolinone core. Key steps include sulfonylation (using 4-ethoxybenzenesulfonyl chloride) and alkylation (with butyl and ethyl groups). Critical parameters include:

- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions .

- Catalysts : Use base catalysts like triethylamine for efficient deprotonation .

- Solvents : Dichloromethane or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Identify characteristic peaks:

- Ethoxy group: δ 1.35–1.45 (triplet, -CH2CH3), δ 4.05–4.15 (quartet, -OCH2-) .

- Sulfonyl group: Aromatic protons near δ 7.5–8.0 (para-substituted benzene) .

- 13C NMR : Confirm quinolone carbonyl at δ 170–175 ppm and sulfonyl carbon at δ 125–130 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from butyl/ethyl chains and aromatic regions .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer :

- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; IC50 values < 50 μM suggest potent activity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 comparisons to cisplatin .

- Anti-inflammatory Potential : Inhibit COX-2 enzyme activity via ELISA, monitoring prostaglandin E2 (PGE2) reduction .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy, sulfonyl vs. carbonyl) impact the compound’s pharmacological profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Ethoxy groups enhance lipophilicity (logP > 3.5), improving blood-brain barrier penetration .

- Sulfonyl groups increase electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., kinases) .

- Comparative Studies : Synthesize analogs (e.g., 3-(4-methoxybenzenesulfonyl) variant) and compare IC50 values in enzymatic assays .

Q. What computational strategies can predict binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1T4G for COX-2). Key interactions:

- Sulfonyl oxygen hydrogen bonds with Arg120 .

- Quinolone core π-π stacking with Tyr355 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; RMSD < 2 Å indicates robust binding .

Q. How can contradictory data on its antioxidant vs. pro-oxidant effects be resolved?

- Methodological Answer :

- Dose-Dependent Studies : Test at 1–100 μM in H2O2-induced oxidative stress models. Pro-oxidant effects often emerge at >50 μM due to redox cycling .

- Mechanistic Probes : Use N-acetylcysteine (NAC) to scavenge free radicals; if NAC reverses toxicity, pro-oxidant activity is confirmed .

Q. What analytical methods assess its stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Testing : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., hydrolyzed sulfonamide) over 24 hours .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-labile moieties (e.g., ethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.